molecular formula C12H19ClN2O3 B1519475 2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride CAS No. 1170889-23-2

2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride

Cat. No.: B1519475
CAS No.: 1170889-23-2
M. Wt: 274.74 g/mol
InChI Key: OOWDLHYLVBUZQW-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O3 and its molecular weight is 274.74 g/mol. The purity is usually 95%.
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Biological Activity

2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride, often referred to as BNTH-VWB88923, is a compound that has garnered interest in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H18ClN2O3
  • Molecular Weight : 276.74 g/mol

This compound features a methoxyphenoxy group, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially useful in treating infections.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, which could be beneficial in conditions like arthritis.
  • Cytotoxicity : Some studies have investigated its cytotoxic effects on cancer cell lines, showing promise as a potential chemotherapeutic agent.

Antimicrobial Properties

In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of the compound used a murine model to assess its impact on inflammation induced by lipopolysaccharides (LPS). The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may inhibit the NF-kB signaling pathway.

Cytotoxicity Against Cancer Cells

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-715
A54920
HeLa25

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to form charge-transfer complexes with biomolecules plays a crucial role. This interaction may alter cellular signaling pathways, leading to the observed antimicrobial and anti-inflammatory effects.

Safety and Toxicology

Toxicological assessments of related compounds suggest that while N,N-dimethylacetamide derivatives can exhibit low acute toxicity, careful evaluation is necessary. Studies report an oral LD50 ranging from 3000 mg/kg to 6000 mg/kg in rats, indicating relatively low acute toxicity but potential for dermal irritation . Long-term exposure studies are essential to fully understand the safety profile of this compound.

Properties

IUPAC Name

2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.ClH/c1-14(2)12(15)8-17-10-5-4-9(7-13)6-11(10)16-3;/h4-6H,7-8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWDLHYLVBUZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.